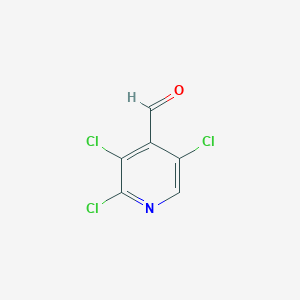

2,3,5-Trichloropyridine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNIINCSHCFUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376630 | |

| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251997-31-6 | |

| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde from 2,3,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trichloropyridine-4-carbaldehyde from 2,3,5-trichloropyridine. The primary method detailed is the ortho-directed metallation followed by formylation, a robust strategy for the functionalization of halogenated pyridines. This document includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

2,3,5-Trichloropyridine and its derivatives are important intermediates in the synthesis of agrochemicals and pharmaceuticals. The introduction of a formyl group at the 4-position of the pyridine ring creates a versatile handle for further chemical transformations, enabling the development of novel compounds with potential biological activity. Due to the electron-deficient nature of the pyridine ring, classical electrophilic substitution reactions such as the Vilsmeier-Haack formylation are often challenging. A more effective approach is the use of organolithium chemistry, where a strong base can selectively deprotonate the ring, followed by quenching with a suitable formylating agent.

This guide focuses on the lithiation of 2,3,5-trichloropyridine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or through a halogen-metal exchange with n-butyllithium (n-BuLi), followed by formylation with N,N-dimethylformamide (DMF).

Reaction Synopsis and Mechanism

The synthesis proceeds via a two-step process:

-

Lithiation: 2,3,5-Trichloropyridine is treated with a strong lithium base at low temperature. The most acidic proton, located at the C-4 position, is abstracted to form a lithiated intermediate. The regioselectivity is directed by the inductive effects of the flanking chlorine atoms at positions 3 and 5, and the nitrogen atom in the pyridine ring.

-

Formylation: The resulting organolithium species, a potent nucleophile, is then reacted with N,N-dimethylformamide (DMF). The nucleophilic carbon at the 4-position attacks the electrophilic carbonyl carbon of DMF. Subsequent aqueous workup hydrolyzes the intermediate to yield the desired this compound.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the ortho-formylation of polychlorinated pyridines.

Materials:

-

2,3,5-Trichloropyridine (Starting Material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Lithium Diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Septa and needles for air-sensitive transfers

-

Dry ice/acetone or cryocooler for maintaining low temperatures

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2,3,5-trichloropyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution of 2,3,5-trichloropyridine, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated species can sometimes be observed by a change in color.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (after chromatography) |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.45 g/mol |

| Appearance | White to off-white solid |

Visualizations

Reaction Pathway

An In-Depth Technical Guide to 2,3,5-Trichloropyridine-4-carbaldehyde and its Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides comprehensive information on 2,3,5-Trichloropyridine-4-carbaldehyde and its closely related precursor, 2,3,5-Trichloropyridine. Due to the limited availability of specific experimental data for this compound in the public domain, this document extensively covers the properties and synthesis of 2,3,5-Trichloropyridine, which serves as a critical starting material.

Core Compound: this compound

This compound, also known as 2,3,5-trichloroisonicotinaldehyde, is a chlorinated pyridine derivative.[1]

CAS Number: 251997-31-6[1]

Chemical Formula: C₆H₂Cl₃NO[1]

Synonyms:

-

2,3,5-TRICHLOROPYRIDINE-4-CARBOXALDEHYDE[1]

-

2,3,5-TRICHLORO-4-FORMYLPYRIDINE[1]

-

2,3,5-TRICHLORO-4-FORMYLPYRIDINE 97%[1]

-

2,3,5-trichloroisonicotinaldehyde[1]

Currently, detailed public information regarding the specific physical and chemical properties, comprehensive experimental protocols for its synthesis, and its direct applications in drug development, including specific signaling pathways, is limited. It is primarily recognized as a chemical intermediate.

Precursor Analysis: 2,3,5-Trichloropyridine

A comprehensive understanding of the precursor, 2,3,5-Trichloropyridine, is essential for researchers working with its derivatives. This compound is a vital intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[2]

Chemical and Physical Properties of 2,3,5-Trichloropyridine

A summary of the key quantitative data for 2,3,5-Trichloropyridine is presented below.

| Property | Value | Source(s) |

| CAS Number | 16063-70-0 | [2][3][4] |

| Molecular Formula | C₅H₂Cl₃N | [2][3] |

| Molecular Weight | 182.43 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 46-50 °C | [3][5] |

| Boiling Point | 219 °C | [3] |

| Density | 1.58 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | [3][4] |

Experimental Protocols for the Synthesis of 2,3,5-Trichloropyridine

Several methods for the synthesis of 2,3,5-trichloropyridine have been documented. A prevalent method involves the reductive dechlorination of more highly chlorinated pyridines.

Method 1: Reductive Dechlorination of Pentachloropyridine

This method involves the reaction of pentachloropyridine with metallic zinc in a strongly alkaline aqueous solution.

-

Reactants and Reagents:

-

Pentachloropyridine

-

Zinc dust

-

6N Ammonium hydroxide

-

Toluene (or other water-immiscible reaction medium)

-

-

Procedure:

-

To a 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 6N ammonium hydroxide, zinc dust, toluene, and pentachloropyridine.

-

Heat the mixture to approximately 70-75 °C with continuous stirring. The pH of the mixture should be maintained at 11 or above.

-

Maintain the reaction at this temperature for a period of 5 to 35 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.

-

The filter cake is washed with toluene, and the wash is combined with the filtrate.

-

The 2,3,5-trichloropyridine product can then be isolated from the filtrate, for example, by distillation.

-

Method 2: Synthesis from Chloral and Acrylonitrile

A patented method describes the synthesis of 2,3,5-trichloropyridine from chloral and acrylonitrile.

-

Reactants and Reagents:

-

Chloral

-

Acrylonitrile

-

Cuprous chloride (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Polyethylene glycol 200 (phase transfer catalyst)

-

Hydrogen chloride gas

-

-

Procedure:

-

In a flask, mix chloral and acrylonitrile.

-

Add cuprous chloride, hydroquinone, and polyethylene glycol 200.

-

Heat the reaction mixture to 60-90 °C for 20-40 hours to form the intermediate, 2,4,4-trichloro-4-formylbutyronitrile.

-

Heat the resulting reaction liquid to 60-100 °C.

-

Slowly introduce hydrogen chloride gas into the reaction liquid to induce cyclization, forming 2,3,5-trichloropyridine.[6]

-

Logical Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 2,3,5-Trichloropyridine via reductive dechlorination.

Applications in Research and Development

Agrochemicals

2,3,5-Trichloropyridine is a key building block in the production of herbicides and pesticides.[2] For instance, it can be converted to 3,5-dichloro-2-pyridinol, an important precursor for certain insecticides.[3]

Pharmaceuticals

In the pharmaceutical industry, 2,3,5-Trichloropyridine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] Derivatives of trichloropyridine have been investigated for a range of biological activities, though specific links to this compound in drug discovery are not well-documented in available literature.

Potential Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of 2,3,5-Trichloropyridine. A common method for such a transformation is the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then reacts with the aromatic substrate to introduce an aldehyde group.

The following diagram illustrates the conceptual pathway for the synthesis of this compound from 2,3,5-Trichloropyridine.

Conclusion

References

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,5-Trichloropyridine CAS 16063-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. agrochemx.com [agrochemx.com]

- 5. fishersci.com [fishersci.com]

- 6. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

Formylation of 2,3,5-Trichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary method for the formylation of 2,3,5-trichloropyridine, a critical transformation for synthesizing valuable chemical intermediates in the pharmaceutical and agrochemical industries. The resulting product, 2,3,5-trichloro-4-pyridinecarboxaldehyde (also known as 2,3,5-trichloroisonicotinaldehyde), serves as a versatile building block for more complex molecules. Due to the electron-deficient nature of the trichlorinated pyridine ring, classical electrophilic formylation methods are generally ineffective. Therefore, this guide focuses on the most successful and documented approach: Directed ortho-Metalation (DoM).

Directed ortho-Metalation (DoM) via Lithiation

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the case of 2,3,5-trichloropyridine, the inductive effects of the chlorine atoms and the directing effect of the pyridine nitrogen atom make the C-4 proton the most acidic. Consequently, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively abstract this proton at low temperatures to form a transient organolithium species. This intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired 4-formyl product after aqueous workup.

Reaction Scheme and Mechanism

The overall transformation involves a two-step, one-pot process: deprotonation followed by electrophilic quench. The pyridine nitrogen and chlorine substituents direct the deprotonation to the C-4 position, ensuring high regioselectivity.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2,3,5-trichloro-4-pyridinecarboxaldehyde via the DoM approach.

| Parameter | Value |

| Reactant | 2,3,5-Trichloropyridine |

| Base | Lithium Diisopropylamide (LDA) |

| Formylating Agent | N,N-Dimethylformamide (DMF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reaction Time | 1 hour (lithiation), 1 hour (formylation) |

| Yield | 83% |

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2,3,5-trichloro-4-pyridinecarboxaldehyde.

Materials:

-

2,3,5-Trichloropyridine

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Dropping funnels

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-neck flask under an inert atmosphere of argon, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To the cold THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation of 2,3,5-Trichloropyridine: Prepare a solution of 2,3,5-trichloropyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Formylation: Slowly add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield 2,3,5-trichloro-4-pyridinecarboxaldehyde as a solid.

Vilsmeier-Haack Reaction: An Unsuitable Alternative

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from DMF and an acid chloride like phosphorus oxychloride (POCl₃), which acts as the electrophile.

However, this method is generally not applicable to highly halogenated, electron-deficient pyridines such as 2,3,5-trichloropyridine. The three electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction fail or proceed with extremely low yields. The DoM approach circumvents this limitation by generating a highly nucleophilic organolithium intermediate, which readily reacts with the formylating agent.

Conclusion

For the successful and high-yielding formylation of 2,3,5-trichloropyridine, the Directed ortho-Metalation (DoM) method is the strategy of choice. It overcomes the inherent low reactivity of the electron-deficient pyridine ring towards electrophilic attack by utilizing a highly reactive organolithium intermediate. This technical guide provides the necessary theoretical background, quantitative data, and a detailed experimental protocol to enable researchers to effectively synthesize 2,3,5-trichloro-4-pyridinecarboxaldehyde, a key building block for further chemical innovation.

Physical properties of 2,3,5-Trichloropyridine-4-carbaldehyde (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2,3,5-Trichloropyridine-4-carbaldehyde, a compound of interest in medicinal chemistry and drug development. Due to its structural similarity to other pyridine derivatives with known biological activity, understanding its fundamental physicochemical characteristics is crucial for further research and application.

Physical Properties

The available data for the melting and boiling points of this compound are summarized below. It is important to note that while a measured boiling point is available, a definitive experimentally determined melting point has not been identified in the reviewed literature.

| Property | Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | 274 °C (at 760 mmHg) | Measured value. |

| 274.0 ± 35.0 °C | Predicted value. |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds would be employed.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is typically determined using a capillary melting point apparatus.

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears in the sample and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (General Protocol)

The boiling point of a liquid organic compound can be determined using a variety of methods, including distillation or the Thiele tube method.

-

Apparatus Setup (Thiele Tube): A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at the top) is placed inside. The test tube is attached to a thermometer.

-

Heating: The apparatus is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure even heat distribution.

-

Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Synthetic Pathway

This compound can be synthesized from its precursor, 2,3,5-Trichloropyridine. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Solubility Profile of 2,3,5-Trichloropyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3,5-Trichloropyridine-4-carbaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol for assessing solubility in common laboratory solvents, a structured template for data presentation, and a discussion on the theoretical solubility based on the compound's molecular structure. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately determine and apply the solubility characteristics of this compound in their work.

Introduction

This compound is a heterocyclic aldehyde of significant interest in synthetic chemistry. Its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability.

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this knowledge gap by providing a robust, generalized experimental protocol for determining its solubility, thereby enabling researchers to generate reliable and reproducible data.

Theoretical Solubility Profile

The molecular structure of this compound—a pyridine ring substituted with three chlorine atoms and a carbaldehyde group—offers insights into its likely solubility behavior.

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the carbaldehyde function imparts polarity to the molecule.

-

Hydrogen Bonding: The carbaldehyde group can act as a hydrogen bond acceptor.

-

Chlorine Substitution: The three electron-withdrawing chlorine atoms reduce the electron density of the aromatic ring and increase the molecule's lipophilicity.

Based on these features, it can be predicted that this compound will exhibit appreciable solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility is expected to be lower in non-polar hydrocarbon solvents (e.g., hexane, toluene) and limited in aqueous solutions.

Experimental Determination of Solubility

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

The following diagram illustrates the general workflow for this experimental protocol.

Figure 1. Experimental workflow for the determination of solubility.

Data Presentation

To facilitate comparison and analysis, all experimentally determined solubility data should be recorded in a structured format. The following table provides a template for organizing these results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Hexane | 25 | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | |||

| Dimethylformamide (DMF) | 25 | HPLC |

Conclusion

While published quantitative solubility data for this compound is scarce, its solubility profile can be reliably established through systematic experimental investigation. This guide provides the theoretical basis, a detailed experimental protocol, and a standardized format for data presentation to aid researchers in this endeavor. Accurate solubility data is fundamental for the effective application of this versatile chemical intermediate in research, development, and manufacturing.

Commercial Availability and Technical Profile of 2,3,5-Trichloropyridine-4-carbaldehyde: A Guide for Researchers

For Immediate Release:

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, key technical data, and a detailed synthetic protocol for 2,3,5-Trichloropyridine-4-carbaldehyde (CAS No. 251997-31-6). This highly functionalized pyridine derivative serves as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to support laboratory-scale research and development. While lead times and pricing vary by supplier, the compound is readily accessible for research purposes.

| Supplier | Purity | Available Quantities |

| Frontier Specialty Chemicals | 96% | 1g, 5g, Bulk inquiries welcome |

| P&S Chemicals | Information available upon request | Inquire for quotation |

| Zhejiang Jiuzhou Chem Co., Ltd | 99% | Kilogram to Metric Ton scale |

| Finetech Industry Limited | Information available upon request | Various pack sizes, custom synthesis, and bulk quantities |

Table 1: Commercial Suppliers of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below. This information is crucial for reaction planning, characterization, and quality control.

| Property | Value |

| CAS Number | 251997-31-6[1] |

| Molecular Formula | C₆H₂Cl₃NO[2] |

| Molecular Weight | 210.445 g/mol [1] |

| IUPAC Name | This compound[2] |

| Synonyms | 2,3,5-Trichloropyridine-4-carboxaldehyde, 2,3,5-Trichloro-4-formylpyridine, 2,3,5-Trichloroisonicotinaldehyde[2] |

| Appearance | White powder[2] |

| Purity | Up to 99% (LCMS)[2] |

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be extrapolated from known chemical transformations. A common method for the introduction of a formyl group at the 4-position of a pyridine ring is through the Vilsmeier-Haack reaction on an activated pyridine derivative or via metal-halogen exchange followed by quenching with a formylating agent.

A potential synthetic pathway could involve the lithiation of a suitable polychlorinated pyridine precursor, such as 2,3,5,6-tetrachloropyridine, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The regioselectivity of the lithiation would be a critical factor in this approach.

Below is a generalized experimental workflow for such a transformation.

Figure 1. Proposed synthetic workflow for this compound.

Signaling Pathways and Applications

As a functionalized building block, this compound is not directly involved in signaling pathways. However, its derivatives are of significant interest in drug discovery and agrochemical research. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, including but not limited to:

-

Reductive amination: To introduce substituted aminomethyl groups, which are common pharmacophores.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds for the synthesis of more complex scaffolds.

-

Oxidation: To generate the corresponding carboxylic acid, a key functional group in many bioactive molecules.

-

Condensation reactions: With various nucleophiles to construct heterocyclic ring systems.

The logical relationship for its utilization in a drug discovery cascade is depicted below.

Figure 2. Role in a typical drug discovery workflow.

This technical guide serves as a starting point for researchers interested in utilizing this compound. For detailed experimental procedures and safety information, it is imperative to consult the supplier's documentation and relevant chemical safety resources.

References

Navigating the Synthetic Landscape of 2,3,5-Trichloropyridine-4-carbaldehyde: A Technical Guide to Potential Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyridine-4-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of three chlorine atoms on the pyridine ring, coupled with a reactive aldehyde functionality, offers a unique scaffold for the synthesis of a diverse array of novel derivatives. The electron-withdrawing nature of the chlorine substituents is anticipated to influence the reactivity of the aldehyde group and the overall physicochemical properties of the resulting molecules. This technical guide provides an in-depth exploration of the known and potential derivatives of this compound, offering detailed experimental protocols for their synthesis based on established chemical principles. While specific quantitative data on the biological activities of these derivatives are not extensively available in the public domain, this document aims to serve as a foundational resource for researchers seeking to explore the chemical space and therapeutic potential of this intriguing scaffold.

I. Core Reactions and Potential Derivatives

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. Based on the well-established reactivity of aromatic aldehydes, several classes of derivatives can be readily synthesized.

Imine (Schiff Base) Derivatives

The condensation of this compound with primary amines is expected to readily form imine derivatives, also known as Schiff bases. These compounds are valuable intermediates and have shown a wide range of biological activities.

Reaction Scheme:

The Biological Frontier of Substituted Trichloropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted trichloropyridines represent a versatile class of heterocyclic compounds with a significant and continually expanding role in agrochemicals and pharmaceuticals. The strategic placement of three chlorine atoms on the pyridine ring, combined with various substitutions, gives rise to a diverse array of molecules with potent biological activities. This technical guide provides an in-depth overview of the known biological activities of substituted trichloropyridines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support ongoing research and development efforts.

Core Biological Activities and Quantitative Data

The biological activities of substituted trichloropyridines are broad, encompassing herbicidal, insecticidal, fungicidal, antibacterial, and anticancer properties. The nature and position of the substituent group on the trichloropyridine scaffold are critical in determining the specific activity and potency of the compound.

Herbicidal Activity

Substituted trichloropyridines are foundational to the development of several key herbicides. The most prominent example is Triclopyr, a selective systemic herbicide used to control broadleaf weeds.[1] Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[2]

Table 1: Herbicidal Activity of Trichloropyridine Derivatives

| Compound/Derivative | Target Weed Species | Activity Metric | Value | Reference |

| Triclopyr | Broadleaf Weeds | General | Effective Control | [1][2] |

| 3,5,6-trichloro-4-hydroxypicolinic acid | Various Weed Species | LD50 / GR50 | Calculation Method Available | [3] |

Insecticidal Activity

The insecticidal properties of trichloropyridine derivatives are notably represented by Chlorpyrifos, an organophosphate insecticide. While Chlorpyrifos itself is not a substituted trichloropyridine, its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), is.[4] TCP has been shown to possess its own toxicological profile and contributes to the overall insecticidal and environmental impact of Chlorpyrifos.[5][6][7]

Table 2: Insecticidal Activity Data

| Compound/Derivative | Target Insect | Activity Metric | Value | Reference |

| Chlorpyrifos (metabolizes to TCP) | Various insects | LD50 / LC50 | Varies by species and application | [8][9] |

| 3,5,6-trichloro-2-pyridinol (TCP) | Not specified | Toxicity | Contributes to overall toxicity | [4] |

Note: Quantitative data directly linking specific substituted trichloropyridines to insecticidal LD50/LC50 values is limited. The data often pertains to the parent compounds that metabolize into trichloropyridine derivatives.

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal potential of substituted trichloropyridines is an active area. Derivatives of 3,5,6-trichloropyridin-2-ol have been synthesized and screened for their activity against various bacterial and fungal strains.[10]

Table 3: Antimicrobial and Antifungal Activity of Trichloropyridine Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

| 3,5,6-trichloropyridine-2-yl(arylthio)acetate derivatives | Klebsiella sp., E. coli, Staphylococcus aureus, Enterococcus faecalis | MIC | Varies (Compared to Ciprofloxacin at 2 µg/mL) | [10] |

| Substituted Trichloropyridines | Botrytis cinerea | EC50 | Data indicates high activity for some derivatives | [11] |

Note: Specific MIC and EC50 values for a broad range of substituted trichloropyridines are not consistently reported in the available literature. The provided references indicate that such studies have been conducted.

Anticancer Activity

The cytotoxic potential of pyridine derivatives against various cancer cell lines is an emerging area of interest. While specific IC50 values for a wide range of substituted trichloropyridines are not yet widely published, the general class of chlorinated pyridine compounds has shown promise in preclinical studies.[12]

Table 4: Representative Anticancer Activity of Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Representative Value (µM) | Reference |

| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines | T47D (Breast) | IC50 | Potent activity reported | |

| Pyrazolo[4,3-e][1][10][13]triazolopyrimidine derivatives | HCC1937 (Breast), HeLa (Cervical) | IC50 | 7.01 - 48.28 | [14] |

| Novel 1,2,4-triazole-pyridine hybrids | B16F10 (Melanoma) | IC50 | 41.12 - 61.11 | [15] |

Note: The data in this table is for structurally related pyridine derivatives and is intended to be representative of the potential for anticancer activity within this class of compounds, as specific data for substituted trichloropyridines is limited.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity and for ensuring the reproducibility of results. The following sections provide methodologies for key assays relevant to the evaluation of substituted trichloropyridines.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][13][16][17]

Materials:

-

Test compound (substituted trichloropyridine)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile diluents (e.g., saline, DMSO)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18][19][20]

Materials:

-

Test compound (substituted trichloropyridine)

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.

Protocol 3: Greenhouse Bioassay for Herbicidal Activity

This protocol outlines a method for evaluating the post-emergence herbicidal efficacy of a compound under controlled greenhouse conditions.[2][3][10][21][22]

Materials:

-

Test compound (substituted trichloropyridine)

-

Seeds of target weed species and a tolerant crop species

-

Pots and standardized greenhouse potting mix

-

Laboratory spray chamber with a flat-fan nozzle

-

Greenhouse with controlled environment (temperature, light, humidity)

Procedure:

-

Plant Growth: Sow seeds of the test species in pots and grow them in the greenhouse under optimal conditions until they reach the desired growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare a series of dilutions of the test compound to achieve a range of application rates (e.g., grams of active ingredient per hectare). Apply the herbicide solutions uniformly to the plants using a laboratory spray chamber. Include an untreated control group.

-

Incubation and Observation: Return the treated plants to the greenhouse and maintain them under controlled conditions. Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete death).

-

Data Collection: At the end of the experiment, harvest the above-ground biomass of the plants in each pot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

-

Data Analysis: Analyze the data to determine the dose-response relationship. Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or LD50 (the dose required to cause 50% mortality).

Protocol 4: Residual Contact Vial Assay for Insecticidal Activity

This method is used to assess the toxicity of an insecticide to insects through contact with a treated surface.[23][24]

Materials:

-

Test compound (substituted trichloropyridine)

-

Glass vials (e.g., 20 mL scintillation vials)

-

Acetone or other suitable solvent

-

Test insects

-

Pipettes

Procedure:

-

Vial Treatment: Prepare serial dilutions of the test compound in a volatile solvent like acetone. Coat the inner surface of the glass vials with a specific volume (e.g., 1 mL) of each dilution. Roll the vials to ensure an even coating. Allow the solvent to evaporate completely, leaving a residue of the test compound on the inner surface. Prepare control vials treated only with the solvent.

-

Insect Exposure: Introduce a known number of test insects into each treated and control vial.

-

Incubation: Keep the vials at a controlled temperature and humidity.

-

Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

LC50/LD50 Calculation: Use the mortality data to calculate the lethal concentration (LC50) or lethal dose (LD50) of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms and signaling pathways through which substituted trichloropyridines exert their biological effects is crucial for rational drug design and the development of more effective and selective agents.

Herbicidal Mechanism of Action: Synthetic Auxins

As exemplified by Triclopyr, a major mode of herbicidal action for pyridine-based compounds is the mimicry of the plant hormone auxin.[25]

Caption: Synthetic auxin herbicide mechanism of action.

Substituted trichloropyridines like Triclopyr bind to auxin receptors, leading to the degradation of Aux/IAA repressor proteins. This, in turn, activates Auxin Response Factors (ARFs), which promote the expression of genes that lead to uncontrolled cell division and growth, ultimately causing the death of the plant.

Potential Fungicidal Mechanisms of Action

While specific pathways for trichloropyridine fungicides are not extensively detailed, common fungicidal modes of action that could be relevant include the inhibition of respiration and sterol biosynthesis.[19][22][23][24]

Caption: Potential fungicidal mechanisms of action.

Substituted trichloropyridines may act as fungicides by inhibiting cellular respiration in the mitochondria, thereby depleting the cell of ATP, or by disrupting sterol biosynthesis in the endoplasmic reticulum, which compromises the integrity of the cell membrane. Both pathways can lead to fungal cell death.

Potential Anticancer Signaling Pathways

The exploration of substituted trichloropyridines as anticancer agents is in its early stages. However, many anticancer drugs target key signaling pathways that regulate cell proliferation, survival, and apoptosis.[15][26][27][28][29] Potential pathways that could be modulated by these compounds include the MAPK/ERK and PI3K/Akt pathways.

Caption: Potential anticancer signaling pathways targeted by substituted trichloropyridines.

Substituted trichloropyridines may exert anticancer effects by inhibiting key nodes in pro-proliferative and anti-apoptotic signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways can lead to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells.

Conclusion

Substituted trichloropyridines are a class of compounds with significant, proven, and potential biological activities. While their application in agriculture is well-established, their therapeutic potential is a growing field of research. This guide has provided a consolidated overview of the current knowledge, highlighting the herbicidal, insecticidal, antimicrobial, and potential anticancer activities of these compounds. The provided quantitative data, though not exhaustive due to limitations in publicly available information, offers a starting point for comparative analysis. The detailed experimental protocols serve as a practical resource for researchers to conduct their own investigations. As research continues, a more comprehensive understanding of the structure-activity relationships and the specific molecular targets and signaling pathways of substituted trichloropyridines will undoubtedly pave the way for the development of novel and more effective agents for both agriculture and medicine.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.flvc.org [journals.flvc.org]

- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pic.int [pic.int]

- 26. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reactions of the Aldehyde Group on 2,3,5-Trichloropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of the aldehyde functional group on 2,3,5-trichloropyridine-4-carbaldehyde. Due to the electron-withdrawing nature of the trichlorinated pyridine ring, the aldehyde group is highly activated towards nucleophilic attack. This document outlines key reactions, including olefination, condensation, oxidation, and reduction, providing detailed experimental protocols and expected outcomes. The information herein is intended to serve as a foundational guide for the synthesis of novel derivatives for applications in drug discovery and materials science.

Olefination Reactions

The aldehyde group of this compound readily undergoes olefination reactions to form various vinyl-substituted pyridine derivatives. The Wittig and Horner-Wadsworth-Emmons reactions are particularly effective for this transformation.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene. The use of stabilized or non-stabilized ylides allows for the synthesis of either E or Z-alkenes, respectively.[1][2][3][4]

Experimental Protocol: Synthesis of 2,3,5-trichloro-4-(2-phenylethenyl)pyridine

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1-2 hours, during which a characteristic color change indicating ylide formation should be observed.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.

reagent1 [label="Benzyltriphenylphosphonium\nchloride"]; reagent2 [label="Strong Base\n(e.g., n-BuLi)"]; ylide [label="Phosphonium Ylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Oxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2,3,5-Trichloro-4-\n(2-phenylethenyl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Triphenylphosphine oxide"];

reagent1 -> ylide [label="+"]; reagent2 -> ylide [style=invis]; ylide -> intermediate [label="+ Aldehyde"]; aldehyde -> intermediate [style=invis]; intermediate -> product [label="Elimination"]; intermediate -> byproduct; }

Figure 1: Wittig Reaction Workflow.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, often providing higher yields and exclusively the E-alkene product. The water-soluble phosphate byproduct simplifies purification.[5][6][7][8][9]

Experimental Protocol: Synthesis of Ethyl (E)-3-(2,3,5-trichloropyridin-4-yl)acrylate

-

Carbanion Generation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.

-

Aldehyde Addition: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

reagent1 [label="Triethyl phosphonoacetate"]; base [label="Base (e.g., NaH)"]; carbanion [label="Phosphonate Carbanion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Betaine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ethyl (E)-3-(2,3,5-trichloropyridin-\n4-yl)acrylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Diethyl phosphate"];

reagent1 -> carbanion [label="+"]; base -> carbanion [style=invis]; carbanion -> intermediate [label="+ Aldehyde"]; aldehyde -> intermediate [style=invis]; intermediate -> product [label="Elimination"]; intermediate -> byproduct; }

Figure 2: HWE Reaction Workflow.

| Reaction | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Wittig | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to RT | 12-24 | 70-85 |

| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 2-4 | 85-95 |

Table 1: Summary of Olefination Reactions. (Yields are estimated based on reactions with similar electron-deficient aromatic aldehydes).

Condensation Reactions

The electrophilic nature of the aldehyde on the trichloropyridine ring makes it an excellent substrate for condensation reactions with active methylene compounds.

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds such as malononitrile or ethyl cyanoacetate proceeds efficiently to yield electron-deficient alkenes.[10][11][12][13] A catalyst-free protocol in an aqueous ethanol mixture has been shown to be effective for pyridine carbaldehydes.[10]

Experimental Protocol: Synthesis of 2-((2,3,5-trichloropyridin-4-yl)methylene)malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of water and ethanol.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.

-

Product Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be extracted with ethyl acetate after the addition of water.

aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; methylene [label="Active Methylene\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"];

aldehyde -> intermediate [label="+"]; methylene -> intermediate [style=invis]; intermediate -> product [label="- H₂O"]; }

Figure 3: Knoevenagel Condensation.

Henry (Nitroaldol) Reaction

The Henry reaction involves the condensation of the aldehyde with a nitroalkane, providing a route to β-nitro alcohols, which are versatile synthetic intermediates.[14][15]

Experimental Protocol: Synthesis of 1-(2,3,5-trichloropyridin-4-yl)-2-nitroethanol

-

Reaction Setup: Dissolve this compound (1.0 eq) and nitromethane (2.0 eq) in a suitable solvent like methanol or isopropanol.

-

Base Addition: Add a catalytic amount of a base, such as triethylamine or DBU, dropwise at room temperature.

-

Reaction and Work-up: Stir the reaction for 24-48 hours. After completion, acidify the mixture with dilute HCl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

| Reaction | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Knoevenagel | Malononitrile | None | H₂O/EtOH | RT | 0.5-2 | >90 |

| Henry | Nitromethane | Triethylamine | Methanol | RT | 24-48 | 60-75 |

Table 2: Summary of Condensation Reactions. (Yields are estimated based on analogous reactions).

Oxidation and Reduction

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,5-trichloroisonicotinic acid, a valuable building block in medicinal chemistry.[16]

Experimental Protocol: Synthesis of 2,3,5-Trichloroisonicotinic Acid

-

Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄) (1.5 eq) in a mixture of acetone and water.

-

Oxidation: To a solution of this compound (1.0 eq) in acetone, add the KMnO₄ solution dropwise at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared. Filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration and dry.

aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidant [label="Oxidizing Agent\n(e.g., KMnO₄)"]; acid [label="2,3,5-Trichloroisonicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

aldehyde -> acid [label="+"]; oxidant -> acid [style=invis]; }

Figure 4: Oxidation of the Aldehyde.

Reduction to Alcohol

Reduction of the aldehyde to the corresponding primary alcohol, (2,3,5-trichloropyridin-4-yl)methanol, can be achieved using standard reducing agents.

Experimental Protocol: Synthesis of (2,3,5-Trichloropyridin-4-yl)methanol

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol and cool to 0 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction and Work-up: Stir the mixture at room temperature for 1-3 hours. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. The organic extracts are dried and concentrated to afford the alcohol.

aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductant [label="Reducing Agent\n(e.g., NaBH₄)"]; alcohol [label="(2,3,5-Trichloropyridin-4-yl)methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

aldehyde -> alcohol [label="+"]; reductant -> alcohol [style=invis]; }

Figure 5: Reduction of the Aldehyde.

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Oxidation | KMnO₄ | Acetone/Water | 0 to RT | 2-4 | 80-90 |

| Reduction | NaBH₄ | Methanol | 0 to RT | 1-3 | >95 |

Table 3: Summary of Oxidation and Reduction Reactions.

Other Nucleophilic Additions

The highly electrophilic nature of the aldehyde carbonyl carbon allows for a range of other nucleophilic additions.

Grignard Reaction

Grignard reagents add to the aldehyde to form secondary alcohols, providing a route for carbon-carbon bond formation and the introduction of diverse substituents.[17][18][19][20]

Experimental Protocol: Synthesis of 1-(2,3,5-trichloropyridin-4-yl)-1-phenylethanol

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, solution in THF) dropwise.

-

Reaction and Work-up: Stir the reaction at room temperature for 2-4 hours. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate, dry the organic layer, and concentrate. Purify the product by column chromatography.

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Grignard | Phenylmagnesium bromide | THF | 0 to RT | 2-4 | 75-85 |

Table 4: Summary of Grignard Reaction. (Yield is estimated based on analogous reactions).

These protocols provide a starting point for the exploration of the rich chemistry of this compound. The high reactivity of the aldehyde group, coupled with the unique electronic properties of the polychlorinated pyridine ring, makes this a versatile platform for the synthesis of novel compounds with potential applications in various fields of chemical research. Researchers should note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

- 1. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. jocpr.com [jocpr.com]

- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chembk.com [chembk.com]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

Application Notes and Protocols for the Use of 2,3,5-Trichloropyridine-4-carbaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multicomponent Reactions (MCRs)

Potential Applications in Drug Discovery

The 2,3,5-trichloropyridine moiety is a key pharmacophore found in various agrochemicals and pharmaceuticals.[3] Its incorporation into complex molecules via MCRs could lead to the discovery of novel compounds with a range of biological activities. For instance, dihydropyridine structures synthesized through the Hantzsch reaction are known calcium channel blockers.[4][5] Products from Passerini and Ugi reactions often yield peptide-like scaffolds, which are of significant interest in drug development.[6][7] The dihydropyrimidinone core from the Biginelli reaction is present in numerous bioactive compounds with antiviral, antitumor, and anti-inflammatory properties.[8][9][10]

Experimental Protocols and Data

The following are detailed experimental protocols for key multicomponent reactions. These protocols utilize benzaldehyde as a representative aromatic aldehyde and can serve as a starting point for the development of methodologies using 2,3,5-trichloropyridine-4-carbaldehyde. Researchers should consider that the electronic and steric effects of the trichloropyridine scaffold may necessitate optimization of reaction conditions.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine.[5][11] These products can be subsequently oxidized to the corresponding pyridine derivatives.[5]

Experimental Protocol:

A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to afford the desired 1,4-dihydropyridine.

Quantitative Data for Hantzsch Reaction with Various Aldehydes:

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4 | 92 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | 5 | 88 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | 3 | 95 |

| 2-Furaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetic Acid | 6 | 85 |

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6][7][12]

Experimental Protocol:

To a solution of benzaldehyde (1.0 mmol) and benzoic acid (1.0 mmol) in dichloromethane (DCM, 10 mL), tert-butyl isocyanide (1.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the α-acyloxy carboxamide.

Quantitative Data for Passerini Reaction:

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | DCM | 24 | 85 |

| Cyclohexanecarboxaldehyde | Acetic Acid | Cyclohexyl isocyanide | THF | 20 | 89 |

| Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | Methanol | 30 | 78 |

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[1][2]

Experimental Protocol:

A solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (10 mL) is stirred for 30 minutes at room temperature. Then, benzoic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) are added sequentially. The reaction mixture is stirred for 48 hours. The resulting precipitate is collected by filtration, washed with cold methanol, and dried to give the bis-amide product.

Quantitative Data for Ugi Reaction:

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Methanol | 48 | 82 |

| 4-Anisaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Ethanol | 48 | 88 |

| Furfural | Methylamine | Propionic Acid | Benzyl isocyanide | Methanol | 60 | 75 |

Biginelli Reaction

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidinone.[8][9][10]

Experimental Protocol:

A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid (0.1 mmol) in ethanol (10 mL) is heated to reflux for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitate formed is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction:

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 12 | 90 |

| 3-Nitrobenzaldehyde | Methyl acetoacetate | Thiourea | p-TSA | Acetonitrile | 10 | 85 |

| 4-Hydroxybenzaldehyde | Ethyl benzoylacetate | Urea | Yb(OTf)3 | THF | 15 | 88 |

Visualizations

General Workflow for Adapting MCRs

Caption: General workflow for adapting multicomponent reactions for a new aldehyde substrate.

Hantzsch Reaction Scheme

Caption: Schematic of the Hantzsch dihydropyridine synthesis.

Passerini Reaction Scheme

Caption: Schematic of the Passerini three-component reaction.

Ugi Reaction Scheme

Caption: Schematic of the Ugi four-component reaction.

Biginelli Reaction Scheme

Caption: Schematic of the Biginelli reaction.

Considerations for Using this compound

When adapting the provided protocols for this compound, researchers should be mindful of the following:

-

Electronic Effects: The three chlorine atoms on the pyridine ring are electron-withdrawing, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This may enhance its reactivity in some MCRs, potentially leading to faster reaction times or allowing for milder reaction conditions.

-

Steric Hindrance: The chlorine atoms ortho to the aldehyde group may introduce steric hindrance, which could slow down the reaction rate or, in some cases, prevent the reaction from proceeding under standard conditions. Optimization of temperature and catalyst may be necessary to overcome this.

-

Solubility: The solubility of this compound and the resulting products should be considered when choosing a reaction solvent.

-

Side Reactions: The chlorine substituents on the pyridine ring are generally stable but could be susceptible to nucleophilic substitution under certain basic or high-temperature conditions. Reaction conditions should be chosen to minimize potential side reactions.

By systematically applying and optimizing the established multicomponent reaction protocols, researchers can effectively utilize this compound as a valuable building block for the synthesis of novel and diverse chemical entities for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]